BenchChemオンラインストアへようこそ!

2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid

JAK1 inhibition kinase inhibitor scaffold BindingDB

2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid is a heterocyclic building block belonging to the pyrimidine-4-carboxylic acid family, featuring a cyclopropylmethoxy substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₉H₁₀N₂O₃ (MW 194.19) and it is supplied as a research intermediate for kinase inhibitor programmes.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 1697314-52-5
Cat. No. B2471034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid
CAS1697314-52-5
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=N2)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-8(13)7-3-4-10-9(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)
InChIKeyFNQXPXQUYOQPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid (CAS 1697314-52-5): Procurement-Relevant Identity and Kinase-Targeted Scaffold


2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid is a heterocyclic building block belonging to the pyrimidine-4-carboxylic acid family, featuring a cyclopropylmethoxy substituent at the 2-position of the pyrimidine ring . Its molecular formula is C₉H₁₀N₂O₃ (MW 194.19) and it is supplied as a research intermediate for kinase inhibitor programmes . The 2-cyclopropylmethoxy substitution pattern distinguishes it from the 6-substituted regioisomer and from simple alkoxy analogs, placing it within a scaffold class that has produced low-nanomolar JAK and dual PfGSK3/PfPK6 inhibitors [1][2].

Why 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid Cannot Be Replaced by Off-the-Shelf Pyrimidine-Carboxylic Acid Analogs


Substituting this compound with the unsubstituted pyrimidine-4-carboxylic acid or the 6‑cyclopropylmethoxy regioisomer (CAS 1439896‑30‑6) risks losing the specific kinase-inhibitory SAR established for the 2‑position substitution pattern. In the 2,4,5‑trisubstituted pyrimidine series, switching the cyclopropylmethoxy group from the 2‑position to the 6‑position or replacing it with smaller alkoxy groups has been shown to profoundly alter IC₅₀ values against PfGSK3 and PfPK6, often reducing inhibition below the 70% threshold at 1 µM [1]. Additionally, a closely related 2‑(cyclopropylmethoxy)pyrimidine‑containing compound in BindingDB achieves a JAK1 IC₅₀ of 0.57 nM, whereas structurally similar pyrimidine‑4‑carboxylic acid building blocks with alternative substitution patterns lack this level of documented kinase engagement [2]. Consequently, generic substitution without a direct head‑to‑head comparability study introduces a high risk of undermining downstream potency, selectivity, or target engagement.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid (CAS 1697314-52-5) Against Closest Analogs


JAK1 Kinase Inhibition Potency of a 2-(Cyclopropylmethoxy)pyrimidine-Containing Congener

A compound containing the 2-(cyclopropylmethoxy)pyrimidine motif (BindingDB entry BDBM197717 from patent US9216984) exhibited a JAK1 IC₅₀ of 0.57 nM in an in vitro kinase assay. This value is substantially lower than the JAK2 inhibitor NSC33994 (IC₅₀ = 60 nM) and demonstrates that the 2‑cyclopropylmethoxy substitution can deliver single‑digit nanomolar potency. However, it should be noted that this is a congener-level evidence and not a direct measurement of the free acid building block itself [1][2].

JAK1 inhibition kinase inhibitor scaffold BindingDB

Regioisomeric Impact on PfGSK3/PfPK6 Dual Kinase Inhibition: 2‑Position vs 6‑Position Substitution

In the 2,4,5‑trisubstituted pyrimidine series exploring PfGSK3/PfPK6 dual inhibition, compounds with a cyclopropylmethoxy group at the 2‑position (e.g., compound 23d: PfGSK3 IC₅₀ = 172 nM, PfPK6 IC₅₀ = 11 nM) demonstrated measurable dual activity. In contrast, shifting the cyclopropylmethoxy group to the 6‑position or replacing it with smaller alkoxy groups frequently resulted in a loss of activity (IC₅₀ >1 µM or not determined because inhibition was <70% at 1 µM) [1]. This SAR underlines the critical role of the 2‑position substitution pattern for maintaining kinase engagement.

PfGSK3 PfPK6 antimalarial kinase regioisomer SAR

Purity and Supply Reliability: 2‑(Cyclopropylmethoxy)pyrimidine‑4‑carboxylic acid vs 6‑Regioisomer

Commercially, 2‑(cyclopropylmethoxy)pyrimidine‑4‑carboxylic acid is offered at 98% purity by multiple vendors (e.g., Leyan catalog 1560024, ChemScene), with room‑temperature shipping and recommended storage at 2–8 °C in sealed, dry conditions . The 6‑regioisomer (CAS 1439896‑30‑6) is also available at 98% purity, but the 2‑substituted isomer carries distinct reactivity in amide coupling and nucleophilic substitution reactions due to the electronic influence of the 2‑cyclopropylmethoxy group, making it the more synthetically versatile intermediate for personalised kinase inhibitor libraries .

purity specification supply chain research chemical procurement

High-Value Application Scenarios for 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid (CAS 1697314-52-5)


JAK1‑Selective Inhibitor Lead Generation

Medicinal chemistry teams targeting JAK1 for autoimmune or inflammatory indications can employ this building block to construct compound libraries analogous to those in US9216984, where the 2‑(cyclopropylmethoxy)pyrimidine core yielded a JAK1 IC₅₀ of 0.57 nM [1]. The free carboxylic acid is ideal for rapid amide coupling with diverse amines, enabling exploration of the exit vector critical for JAK1 selectivity over JAK2 and JAK3.

Dual PfGSK3/PfPK6 Antimalarial Lead Optimisation

For antimalarial drug discovery, the building block provides a direct entry into the 2,4,5‑trisubstituted pyrimidine series that has produced dual PfGSK3/PfPK6 inhibitors with low‑nanomolar potency (e.g., compound 23d PfGSK3 IC₅₀ = 172 nM, PfPK6 IC₅₀ = 11 nM) [2]. The 2‑position cyclopropylmethoxy group is essential for maintaining dual activity, and the 4‑carboxylic acid handle allows modular SAR expansion at the 5‑position.

Regioselective Kinase‑Focused Fragment Library Construction

Compound management groups procuring pyrimidine‑based fragments for kinase screening can prioritise the 2‑(cyclopropylmethoxy) regioisomer to sample a chemical space that is underrepresented in generic pyrimidine‑carboxylic acid fragment libraries. The cyclopropylmethoxy group confers a three‑dimensional character favourable for kinase hinge‑binding motifs, while the 4‑carboxylic acid enables straightforward conjugation to screening tags or solid supports .

Quote Request

Request a Quote for 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.